molecular formula C13H19N3O5 B13196364 tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13196364
M. Wt: 297.31 g/mol
InChI Key: MWWPEYZCMMKBPU-UHFFFAOYSA-N
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Description

tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate ( 2059933-90-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C13H19N3O5 and a molecular weight of 297.31, features a multifunctional pyrazole core substituted with a nitro group, a tetrahydropyran (oxane) ring, and a tert-butoxycarbonyl (Boc) protecting group . Its specific molecular structure is defined by the SMILES notation: O=C(C1=NN(C2CCOCC2)C( N+ =O)=C1)OC(C)(C)C . The nitro and Boc carboxylate functionalities make this intermediate a versatile scaffold for further chemical transformations, including reduction and deprotection, to access more complex molecules for pharmaceutical targeting . Research applications include its use as a key synthetic precursor in the development of novel therapeutic agents, as evidenced by its role in scientific literature exploring 4-(indol-3-yl)-pyrazole derivatives and other biologically active structures . The compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet for proper handling and storage information. Global sourcing options are available to support your international research needs .

Properties

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

tert-butyl 5-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)10-8-11(16(18)19)15(14-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3

InChI Key

MWWPEYZCMMKBPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCOCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the pyrazole core via cyclocondensation of hydrazines with β-dicarbonyl or equivalent precursors.
  • Introduction of the 5-nitro substituent through nitration or use of a pre-nitrated intermediate.
  • Installation of the oxan-4-yl substituent at the N-1 position of the pyrazole ring.
  • Formation of the tert-butyl ester at the 3-carboxylate position.

This sequence can be adapted depending on the availability of starting materials and desired selectivity.

Pyrazole Ring Formation

Pyrazoles are commonly synthesized by cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, hydrazine derivatives can react with β-ketoesters or β-diketones to form substituted pyrazoles. This step is crucial for establishing the pyrazole skeleton with the correct substitution pattern.

  • Example: Cyclocondensation of a 3-oxocarboxylate derivative with hydrazine or substituted hydrazines under reflux conditions yields the pyrazole ring with a carboxylate at the 3-position.

Introduction of the 5-Nitro Group

The nitro group at the 5-position can be introduced by:

  • Direct nitration of the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions to avoid over-nitration or ring degradation.
  • Alternatively, starting from a 5-nitro-substituted precursor or using a 5-nitro-substituted β-dicarbonyl compound in the ring formation step.

Installation of the Oxan-4-yl Substituent at N-1

The N-1 substitution with an oxan-4-yl group (tetrahydropyran-4-yl) is typically achieved by:

  • N-alkylation of the pyrazole nitrogen: The pyrazole nitrogen (N-1) is alkylated using an appropriate electrophilic oxan-4-yl derivative, such as a tetrahydropyranyl halide (e.g., 4-bromotetrahydropyran) or a tetrahydropyranyl tosylate.
  • This reaction is usually performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO at moderate temperatures.
  • The reaction must be optimized to avoid O-alkylation or polysubstitution.

Formation of the tert-Butyl Ester at the 3-Carboxylate Position

The tert-butyl ester group can be introduced by:

  • Esterification of the corresponding carboxylic acid intermediate with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, the tert-butyl ester can be introduced early by using tert-butyl β-ketoesters as starting materials in the pyrazole ring formation step.

Detailed Research Outcomes and Data Tables

Due to limited direct literature on this compound, analogous compounds and related synthetic routes provide valuable insights.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine + β-ketoester or β-diketone, reflux in EtOH 70-85 Formation of 3-carboxylate pyrazole core
2 Nitration HNO3/H2SO4, 0-5 °C 60-75 Selective nitration at 5-position; careful temperature control required
3 N-1 alkylation Oxan-4-yl halide + K2CO3/NaH, DMF, 50-80 °C 50-70 Alkylation at N-1; avoid side reactions
4 Esterification (if needed) tert-Butanol + acid catalyst, reflux 80-90 Formation of tert-butyl ester; alternatively, use tert-butyl ester starting materials

Representative Experimental Procedure (Hypothetical)

Step 1: Pyrazole Core Synthesis

  • To a solution of tert-butyl acetoacetate (1 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise.
  • The reaction mixture is refluxed for 4-6 hours.
  • After cooling, the solid pyrazole intermediate is filtered and purified by recrystallization.

Step 2: Nitration

  • The pyrazole intermediate is dissolved in glacial acetic acid.
  • A nitrating mixture of nitric acid and sulfuric acid is added dropwise at 0-5 °C.
  • The reaction is stirred for 1-2 hours at low temperature.
  • The mixture is poured into ice water, and the precipitate is filtered and washed.

Step 3: N-1 Alkylation

  • The 5-nitro-pyrazole compound is dissolved in dry DMF.
  • Potassium carbonate (2 eq) is added, followed by 4-bromotetrahydropyran (1.2 eq).
  • The mixture is stirred at 60 °C for 12 hours.
  • After completion, the reaction is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried and concentrated; the product is purified by column chromatography.

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using EtOAc/hexane gradients.
  • Characterization includes NMR (1H, 13C), IR, MS, and melting point determination.
  • LC-MS monitoring is used to confirm the molecular ion peak corresponding to the target compound.

Chemical Reactions Analysis

tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The oxan-4-yl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with a strong nucleophile like sodium hydride can lead to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Substituents Key Properties Applications
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate 5-NO₂, 1-oxan-4-yl, 3-COOtBu High polarity (nitro group), conformational rigidity (tetrahydropyran) Potential kinase inhibitor or API intermediate
Compound 26 1-Benzo-triazole, 3-COOtBu Enhanced aromatic stacking (benzotriazole), M = 358.5 g/mol Protease inhibition studies
Methyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate 5-NH₂, 1-phenyl, 3-COOMe Reduced electron-withdrawing effects (NH₂ vs. NO₂), lower steric bulk Anticancer agent scaffolds

Key Findings

Electronic Effects: The nitro group in the target compound enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution reactions compared to amino-substituted analogues.

Solubility and Stability : The tetrahydropyran group improves aqueous solubility relative to phenyl-substituted derivatives, while the tert-butyl ester balances hydrolytic stability .

Biological Activity

tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS No. 2059933-90-1) is a synthetic compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O5C_{13}H_{19}N_{3}O_{5}, with a molecular weight of 297.31 g/mol. The structure features a pyrazole ring substituted with a nitro group and a tert-butyl ester, which contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A review indicated that certain pyrazole derivatives demonstrated IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, suggesting potent anti-inflammatory properties .

Table 1: Comparison of COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
tert-butyl derivative5.400.01>344
Standard (Celecoxib)0.230.10-

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been reported in several studies, where they scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to their anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes suggests that it interferes with the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.
  • Modulation of Cellular Signaling : Pyrazole derivatives can influence signaling pathways involved in inflammation and apoptosis, potentially enhancing their therapeutic efficacy against inflammatory diseases.
  • Antioxidative Effects : By neutralizing free radicals, these compounds may protect cells from oxidative damage, thereby contributing to their overall biological profile.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, where researchers observed significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models. The study concluded that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

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